OSI-420-d4, Free Base (Desmethyl Erlotinib-d4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

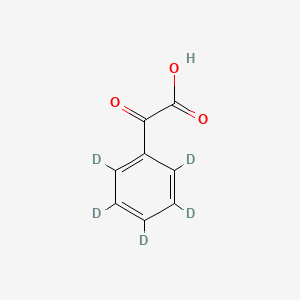

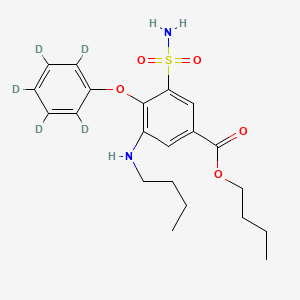

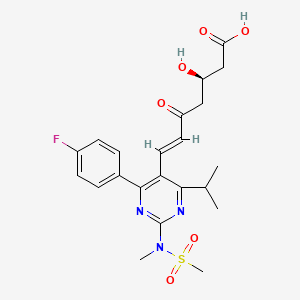

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is a labeled metabolite of Erlotinib . Erlotinib is a potent tyrosin kinase inhibitor . Desmethyl Erlotinib is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The molecular formula of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is C21H17D4N3O4, and its molecular weight is 383.43 .Chemical Reactions Analysis

Desmethyl Erlotinib is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) include a melting point of 145 - 152°C . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .Applications De Recherche Scientifique

EGFR Inhibitor

Desmethyl Erlotinib-d4 is a labeled metabolite of Erlotinib, which is a potent EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor . EGFR is a protein that helps cells grow and divide. When EGFR is mutated or overexpressed, it can lead to an excessive division and growth of cells, which is a common characteristic of many types of cancer. Therefore, inhibiting EGFR can be a strategy for treating cancers.

Research on Metabolism of Erlotinib

Desmethyl Erlotinib-d4, being a metabolite of Erlotinib, is used in research to understand the metabolism of Erlotinib . Studying the metabolism of a drug is crucial for understanding its pharmacokinetics, which includes how the drug is absorbed, distributed, metabolized, and excreted in the body.

Click Chemistry Reagent

Desmethyl Erlotinib-d4 contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This makes it a useful reagent in click chemistry, a type of chemical synthesis that is widely used in drug discovery and materials science.

Mécanisme D'action

Target of Action

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a labeled metabolite of Erlotinib . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation, differentiation, and survival .

Mode of Action

Desmethyl Erlotinib-d4 potently inhibits EGFR autophosphorylation . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . It has been shown to inhibit the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the EGFR gene .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib-d4 affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR, this compound prevents the activation of these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is primarily metabolized in the liver and excreted in the feces .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib-d4’s action primarily involve the inhibition of cell proliferation and induction of cell death. By inhibiting EGFR, it disrupts the signaling pathways that promote cell survival and proliferation. This leads to the inhibition of tumor growth in cells that overexpress EGFR or contain EGFR mutations .

Propriétés

IUPAC Name |

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQIAZNBAWFSQM-GTNXRJHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

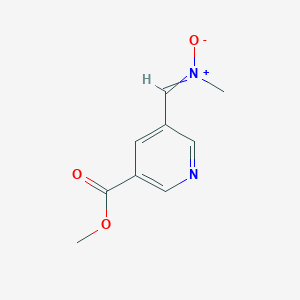

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)